![molecular formula C21H18ClN5OS2 B2660082 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226436-36-7](/img/structure/B2660082.png)
2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
The compound contains a 1,3,4-thiadiazole moiety and an imidazole moiety, both of which are heterocyclic compounds . Heterocyclic compounds play an important role in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The reactivity of the amine group in the derivatization process suggests that the 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .Scientific Research Applications
Molecular Structure Analysis
A study by Boechat et al. (2011) examined compounds similar to 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, focusing on their molecular structures. These compounds form three-dimensional arrays through various intermolecular interactions, contributing to the understanding of their molecular behavior (Boechat et al., 2011).
Antibacterial Applications
Desai et al. (2008) explored derivatives of this compound for their antibacterial properties. These compounds showed moderate to good activity against both gram-positive and gram-negative bacteria, revealing their potential as antibacterial agents (Desai et al., 2008).
Heterocyclic Syntheses
Schmeyers and Kaupp (2002) investigated thioureido-acetamides, closely related to the compound , for heterocyclic syntheses. These compounds serve as starting materials for various heterocycles, illustrating their versatility in synthetic organic chemistry (Schmeyers & Kaupp, 2002).
Anticancer Screening
Abumelha (2021) conducted a study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally related to the compound of interest. This research highlighted their potential in anticancer screening, particularly against breast cancer (Abumelha, 2021).
Antitumor Evaluation
Hamama et al. (2013) synthesized and evaluated certain N-substituted-2-amino-1,3,4-thiadiazoles, related to the compound , for their antitumor properties. Some of these compounds exhibited promising antitumor activities, indicating their potential in cancer treatment (Hamama et al., 2013).
Corrosion Inhibition
Rouifi et al. (2020) synthesized benzimidazole derivatives related to the compound and studied their potential as corrosion inhibitors. This research demonstrates the application of such compounds in protecting materials from corrosion (Rouifi et al., 2020).
Future Directions
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS2/c1-13-3-5-15(6-4-13)18-11-23-21(27(18)17-9-7-16(22)8-10-17)29-12-19(28)24-20-26-25-14(2)30-20/h3-11H,12H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHHLWKDHYWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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